4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the quinoline core with the morpholine ring and the cyano group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving quinoline derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of various chemical compounds.
Mechanism of Action
The mechanism of action of 4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate pathways such as the MAP kinase pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-hydroxyquinoline, 4-hydroxyquinoline, and 2,4-dihydroxyquinoline share a similar quinoline core structure.
Morpholine Derivatives: Compounds like N-cyclopropylmorpholine and N-ethylmorpholine share a similar morpholine ring structure.
Uniqueness
4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the combination of the quinoline core, cyano group, and morpholine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of biological activities that may not be observed in other similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(3-cyanoquinolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c19-10-13-9-12-3-1-2-4-15(12)21-17(13)22-7-8-24-16(11-22)18(23)20-14-5-6-14/h1-4,9,14,16H,5-8,11H2,(H,20,23) |
InChI Key |
UABIMNHECFREGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3C#N |
Origin of Product |
United States |
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